2-(2-(1,3-Dioxoisoindolin-2-yl)acetamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride
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Description
The molecule “2-(2-(1,3-Dioxoisoindolin-2-yl)acetamido)acetic acid” is non-planar with dihedral angles between the phthalimide and acetamide mean planes, and the acetamide and acetic acid mean planes . In the crystal, symmetry-related molecules are linked via N-H⋯O and O-H⋯O hydrogen bonds, forming an undulating two-dimensional network .
Molecular Structure Analysis
The molecular formula of “2-(2-(1,3-Dioxoisoindolin-2-yl)acetamido)acetic acid” is C12H10N2O5 . The average mass is 262.218 Da and the monoisotopic mass is 262.058960 Da .
Physical and Chemical Properties Analysis
The compound “2-(2-(1,3-Dioxoisoindolin-2-yl)acetamido)acetic acid” has a density of 1.5±0.1 g/cm3, a boiling point of 583.9±35.0 °C at 760 mmHg, and a flash point of 306.9±25.9 °C . It has 7 H bond acceptors, 2 H bond donors, and 4 freely rotating bonds . The polar surface area is 104 Å2 .
Scientific Research Applications
Synthesis and Antimicrobial Activity
This compound's derivatives have been explored for their antimicrobial properties. For instance, the synthesis of pyridines, pyrimidinones, oxazinones, and their derivatives using citrazinic acid as a starting material has shown that many of these compounds possess good antibacterial and antifungal activities, comparable to reference drugs like streptomycin and fusidic acid (A. Hossan et al., 2012).
Polymer Synthesis
Optically active polyamides containing dioxoisoindolinyl units have been synthesized, showcasing the versatility of these compounds in materials science. These polymers are characterized by good solubility in polar organic solvents and interesting thermal properties, indicating potential applications in high-performance materials (K. Faghihi et al., 2010).
Anti-inflammatory and Analgesic Agents
Research into the design of new compounds for potential use as anti-inflammatory and analgesic agents includes the synthesis of paracetamol analogues. These efforts focus on environmentally friendly synthesis routes and the exploration of novel molecules with improved efficacy and safety profiles (Y. Dathu Reddy et al., 2014).
Properties
IUPAC Name |
2-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O4S.ClH/c1-11(2)24-8-7-14-15(9-24)30-19(17(14)18(22)27)23-16(26)10-25-20(28)12-5-3-4-6-13(12)21(25)29;/h3-6,11H,7-10H2,1-2H3,(H2,22,27)(H,23,26);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGSSQXDTPRADQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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